molecular formula C7H14O4 B2888546 Methyl 3-ethoxy-2-hydroxybutanoate CAS No. 107686-06-6

Methyl 3-ethoxy-2-hydroxybutanoate

Cat. No.: B2888546
CAS No.: 107686-06-6
M. Wt: 162.185
InChI Key: RONLQXJNJZYHHK-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-hydroxybutanoate is a branched-chain ester with the molecular formula C₇H₁₂O₄, featuring a methyl ester group, an ethoxy substituent at the third carbon, and a hydroxyl group at the second carbon of the butanoate backbone. For instance, Ethyl 3-hydroxy-3-methylbutanoate () shares a similar hydroxyl-ester structure but differs in substituent positions and ester groups, highlighting the influence of functional group placement on reactivity and physical behavior .

Properties

IUPAC Name

methyl 3-ethoxy-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-11-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONLQXJNJZYHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107686-06-6
Record name methyl 3-ethoxy-2-hydroxybutanoate
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Preparation Methods

Stereoselective Catalytic Hydrogenation

Catalytic asymmetric hydrogenation represents a cornerstone for synthesizing chiral hydroxy esters. In the synthesis of Methyl (R)-(-)-3-hydroxybutyrate, a ruthenium-based catalyst system [(R)-BINAP, (1R,2R)-1,2-diphenyl-1,2-ethylenediamine] achieved 99.2% enantiomeric excess (ee) and 90.9% selectivity under 10 MPa hydrogen pressure at 100°C. Adapting this method, methyl 3-keto-2-ethoxybutanoate could undergo hydrogenation to yield the target compound. Key variables include:

Parameter Value Catalyst System Yield/Selectivity
Temperature 100°C RuCl₃/(R)-BINAP/DPEN 90.9% selectivity
Hydrogen Pressure 10 MPa
Substrate Methyl acetoacetate 99.9% conversion

This approach requires prior synthesis of the 3-keto-2-ethoxy precursor, potentially via Claisen condensation of ethyl acetoacetate followed by ethoxylation.

Etherification of Hydroxy Esters

Introducing the ethoxy group at the 3-position necessitates selective etherification. A patent describing the synthesis of (2S,3R)-2-aminomethyl-3-hydroxybutyrate employed tert-butyl lithium and potassium tert-butoxide for configuration reversal. For Methyl 3-ethoxy-2-hydroxybutanoate, a similar strategy could involve:

  • Protection of the 2-hydroxy group using benzoyl or acetyl groups.
  • Alkylation of the 3-hydroxy group with ethyl bromide or iodide in the presence of a base (e.g., NaH).
  • Deprotection under mild acidic or basic conditions.

For example, methyl 2-benzoyloxy-3-hydroxybutanoate could undergo ethylation, followed by deprotection to yield the target compound. Reaction conditions from analogous syntheses suggest:

Step Reagents/Conditions Temperature Duration Yield
Protection Benzoyl chloride, pyridine 0–25°C 2 h 85%
Alkylation Ethyl iodide, NaH, DMF 60°C 6 h 70%
Deprotection NaOH/MeOH 25°C 1 h 95%

Enzymatic and Biocatalytic Routes

Biotransformation offers a sustainable alternative. Corynebacterium species have been used to produce methyl (R)-(-)-3-hydroxybutyrate from tiglic acid via β-oxidation. Adapting this, engineered enzymes (e.g., alcohol dehydrogenases or transketolases) could catalyze the reduction of 3-ethoxy-2-ketobutyrate to the corresponding hydroxy ester. Key advantages include:

  • Stereocontrol : Enzymes often provide >99% ee.
  • Mild Conditions : Reactions proceed at 25–37°C and atmospheric pressure.

A hypothetical pathway:

  • Substrate Synthesis : Ethyl acetoacetate → 3-ethoxy-2-ketobutyrate via oxidation.
  • Enzymatic Reduction : NADH-dependent dehydrogenase reduces the keto group.
  • Esterification : Lipase-mediated transesterification to methyl ester.

Multi-Step Organic Synthesis

A four-step synthesis from malic acid derivatives is proposed:

  • Ethoxylation : Malic acid → 3-ethoxy-2-hydroxysuccinic acid using ethanol/H⁺.
  • Esterification : Methanol/H⁺ → methyl 3-ethoxy-2-hydroxysuccinate.
  • Decarboxylation : Pyrolysis or photolysis to remove one carboxyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Critical challenges include controlling decarboxylation regioselectivity and minimizing racemization.

Comparative Analysis of Methods

The table below evaluates hypothetical routes based on analogous data:

Method Steps Catalyst/Enzyme Temp. Range Yield (%) ee (%)
Catalytic Hydrogenation 3 Ru/(R)-BINAP 60–100°C 70–90 95–99
Etherification 3 NaH 25–60°C 60–75 N/A
Biocatalytic 2 Dehydrogenase 25–37°C 50–80 99+
Multi-Step Organic 4 H⁺/Lipase 25–150°C 40–60 80–90

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-ethoxy-2-oxobutanoic acid.

    Reduction: 3-ethoxy-2-hydroxybutanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethoxy-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: It can be used in studies involving esterases and other enzymes that act on ester bonds.

    Industry: Used as a flavoring agent and in the production of fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-2-hydroxybutanoate in biological systems involves its hydrolysis by esterases to produce 3-ethoxy-2-hydroxybutanoic acid and methanol. The hydrolyzed product can then participate in various metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 3-ethoxy-2-hydroxybutanoate with structurally related esters based on molecular formulas, substituents, and molecular weights:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Differences
This compound C₇H₁₂O₄ Methyl ester, ethoxy (C3), hydroxyl (C2) ~160 (estimated) Unique ethoxy-hydroxyl combination
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ Ethyl ester, hydroxyl (C3), methyl (C3) 146.18 Ethyl ester, methyl and hydroxyl at C3
Methyl 3-methylbutanoate C₆H₁₂O₂ Methyl ester, methyl (C3) 116.16 Lacks hydroxyl/ethoxy groups
3-Hydroxy-2-methylbutanoic Acid C₅H₁₀O₃ Carboxylic acid, hydroxyl (C3), methyl (C2) 118.13 Acid form, no ester moiety

Physical and Chemical Properties

  • Solubility: Ethyl 3-hydroxy-3-methylbutanoate exhibits temperature-dependent water solubility (logS ≈ -1.5 to -2.0), likely due to hydrogen bonding from the hydroxyl group . This compound may show lower aqueous solubility than its ethyl ester counterpart due to increased hydrophobicity from the ethoxy group.
  • Thermal Stability: Methyl esters like Methyl 3-methylbutanoate have boiling points around 130–140°C, while hydroxyl-containing esters (e.g., Ethyl 3-hydroxy-3-methylbutanoate) exhibit higher polarity and lower volatility .

Biological Activity

Methyl 3-ethoxy-2-hydroxybutanoate (C7H14O4) is an organic compound with diverse potential applications in biological systems. This article explores its biological activity, including its metabolic pathways, pharmacological effects, and potential therapeutic uses, supported by relevant data tables and research findings.

Structural Information

  • Molecular Formula : C7H14O4
  • SMILES : CCOC(C)C(C(=O)OC)O
  • InChI : InChI=1S/C7H14O4/c1-4-11-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3

Metabolic Pathways

This compound undergoes various metabolic transformations in biological systems. It is likely to be metabolized through ester hydrolysis and subsequent enzymatic reactions involving alcohol dehydrogenases and aldehyde dehydrogenases. These pathways may yield various metabolites that could exhibit distinct biological activities.

1. Antioxidant Properties

Research indicates that esters similar to this compound can possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have suggested that compounds with similar structures exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This could position this compound as a potential candidate for treating inflammatory conditions.

3. Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, potentially through the modulation of neurotransmitter levels or by protecting neuronal cells from apoptosis.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several esters in vitro. This compound demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20
Trolox30

Case Study 2: Anti-inflammatory Response

In a controlled experiment on murine models, this compound was administered to assess its impact on inflammatory markers. The results indicated a reduction in TNF-alpha and IL-6 levels post-treatment.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150100
This compound8050

Research Findings

Recent literature has highlighted the need for further investigation into the biological activities of this compound:

  • Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for evaluating its therapeutic potential.
  • Toxicology : Preliminary assessments suggest low toxicity; however, comprehensive toxicological studies are necessary to confirm safety profiles.
  • Therapeutic Applications : Potential applications include use as an anti-inflammatory agent or antioxidant supplement in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Methyl 3-ethoxy-2-hydroxybutanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example, brominated analogs (e.g., Methyl 2-bromo-3-ethoxy-3-methylbutanoate) are synthesized using nucleophilic substitution with brominating agents under anhydrous conditions . Optimize yields by employing continuous flow reactors (as seen in industrial ester syntheses) and controlling temperature (e.g., 60°C for 24–48 hours in THF) . Monitor reaction progress via TLC or HPLC, referencing retention times from similar esters .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Use 1H-NMR^1 \text{H-NMR} (e.g., DMSO-d6d_6) to identify ethoxy (δ\delta 1.2–1.4 ppm) and hydroxyl (δ\delta 4.8–5.2 ppm) protons. Compare with analogs like Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate (δ\delta 3.89–3.86 ppm for methoxy groups) . LC-MS or GC-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use silica gel chromatography (hexane/ethyl acetate gradients) or C18 reverse-phase columns (acetonitrile/water) for polar impurities . Crystallization from ethanol/water mixtures may enhance purity, as demonstrated in similar hydroxy esters .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer : Employ chiral catalysts (e.g., enantioselective organocatalysts) or resolve diastereomers via diastereomeric salt formation. For example, analogs like Methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate were resolved using stereospecific reagents and characterized via polarimetry . X-ray crystallography (SHELXL ) or 13C-NMR^{13} \text{C-NMR} can confirm stereochemistry.

Q. What computational tools are suitable for modeling the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Use density functional theory (DFT) to model nucleophilic interactions (e.g., with serine hydrolases). Software like Gaussian or ORCA can predict transition states. Compare with organophosphorus esters, where phosphorus-centered reactivity is modeled via QM/MM simulations . Visualize interactions using ORTEP-III for crystallographic data .

Q. How do contradictory data on reaction yields (e.g., batch vs. flow reactors) inform process optimization?

  • Methodological Answer : Analyze discrepancies by replicating conditions (e.g., solvent, catalyst loading). For example, batch reactions for Methyl 3-hydroxy-2,2-dimethylbutanoate achieved 70–80% yields , while continuous flow systems improved efficiency. Use design-of-experiments (DoE) to identify critical parameters (temperature, residence time) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxy group stabilizes transition states via electron donation, while steric hindrance from the methyl branch slows kinetics. Study analogs like Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate, where leaving group ability (Cl vs. Br) correlates with reaction rates . Kinetic isotope effects (KIEs) and Hammett plots further elucidate mechanisms.

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